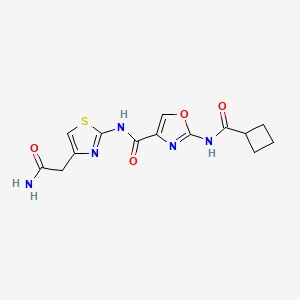

![molecular formula C12H19NO4 B2866203 4-Boc-4-氮杂螺[2.4]庚烷-7-羧酸 CAS No. 1781136-90-0](/img/structure/B2866203.png)

4-Boc-4-氮杂螺[2.4]庚烷-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

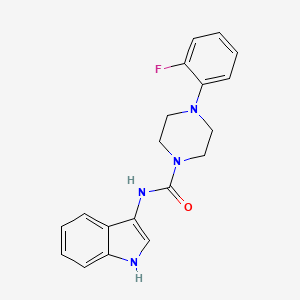

“4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid” is a chemical compound with the CAS number 1781136-90-0 . It belongs to the class of spirocyclic compounds.

Synthesis Analysis

The synthesis of this compound involves a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold. The key reaction is a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . The method is suitable for industrial large-scale production .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot double allylic alkylation of an imine analogue of glycine . The rearrangement reaction is a Curtius rearrangement reaction, and the degradation reaction is a Hofmann degradation reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on ChemicalBook .科学研究应用

合成与修饰

4-Boc-4-氮杂螺[2.4]庚烷-7-羧酸及其衍生物在各种化合物合成中发挥着重要作用。例如,报道了一种新型 Boc 保护的环丙烷修饰脯氨酸类似物的合成,展示了此类化合物在创建环丙烷修饰脯氨酸库的新成员中的效用,这在药物化学中至关重要 (Tymtsunik 等人,2012)。类似地,涉及 2-氮杂螺[3.3]庚烷衍生氨基酸的合成展示了它们在生物化学和药物设计中的潜力 (Radchenko 等人,2010)。

药物开发

这些化合物用于开发新的药物分子。例如,(S)-5-(叔丁氧羰基)-5-氮杂螺[2.4]庚烷-6-羧酸是抗病毒药物 ledipasvir 工业合成中的关键,突出了其在制药应用中的重要性 (López 等人,2020)。此外,环丁烷二胺,包括氮杂螺庚烷的变体,已被确定为药物发现中的有希望的构建模块,可用于制备市售药物 (Radchenko 等人,2010)。

酶抑制和抗菌活性

氮杂螺庚烷的特定衍生物已被探索其在酶抑制和抗菌应用中的潜力。例如,螺环丙基吡咯烷,一类多羟基 4-氮杂螺[2.4]庚烷衍生物,已显示出对 α-L-岩藻糖苷酶的选择性抑制,α-L-岩藻糖苷酶是各种治疗领域的酶靶点 (Laroche 等人,2006)。此外,新型 7-[7-氨基-7-甲基-5-氮杂螺[2.4]庚烷-5-基]-8-甲氧基喹啉已被合成用于对呼吸道病原体的有效抗菌活性,证明了它们在解决传染病中的重要性 (Odagiri 等人,2013)。

化学空间探索

氮杂螺庚烷有助于探索和获取新的化学空间。它们已被用于降低药物化学背景下的亲脂性,取代常见杂环,如吗啉和哌啶,从而为药物设计开辟了新途径 (Degorce 等人,2019)。此外,6-氮杂螺[4.3]烷烃的合成为药物发现引入了创新的支架,扩大了可用于药物开发的化学实体库 (Chalyk 等人,2017)。

安全和危害

作用机制

Target of Action

Similar compounds have been found to interact withDisintegrin and Metalloproteinase Domain-Containing Protein 17 . This protein plays a crucial role in the regulation of cellular processes, including cell migration and immune response .

Mode of Action

This can result in alterations in cellular processes, such as signal transduction or immune response .

Biochemical Pathways

Given the potential target of this compound, it may influence pathways related to cell migration and immune response .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of AT22764 is currently unknown .

Result of Action

Based on the potential target of this compound, it may influence cellular processes such as cell migration and immune response .

属性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-4-8(9(14)15)12(13)5-6-12/h8H,4-7H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYJBIBLOQQPLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C12CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

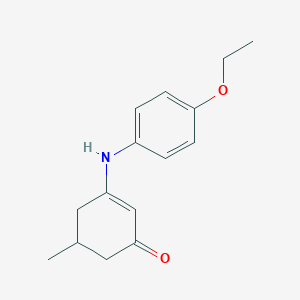

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866121.png)

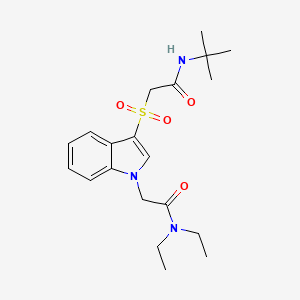

![1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2866128.png)

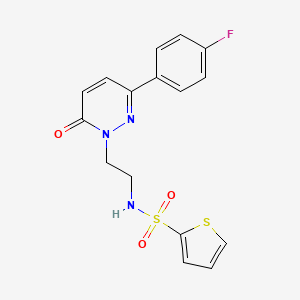

![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2866132.png)

![N-(2-chlorobenzyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2866138.png)

![2-cyano-3-(furan-2-yl)-N-{1-[3-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2866139.png)

![2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2866140.png)